molecular formula C17H18ClN3O4S B565897 Rivaroxaban M6 CAS No. 936232-22-3

Rivaroxaban M6

Cat. No.: B565897
CAS No.: 936232-22-3
M. Wt: 395.858
InChI Key: SHYGJDDTGJVQSP-ZDUSSCGKSA-N
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Description

Rivaroxaban M6 is a metabolite of rivaroxaban, an oral anticoagulant that directly inhibits Factor Xa. Rivaroxaban is widely used for the prevention and treatment of thromboembolic disorders, such as deep vein thrombosis and pulmonary embolism . This compound is formed through the metabolic processes in the body and plays a role in the pharmacokinetics of rivaroxaban.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rivaroxaban involves several steps, including the formation of key intermediates and the final coupling reaction. The process typically starts with the preparation of 5-chlorothiophene-2-carboxylic acid, which undergoes a series of reactions to form the desired product . The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of rivaroxaban involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced technologies such as continuous flow reactors and automated systems to control reaction parameters and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Rivaroxaban M6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the specific reaction but often involve controlled temperature, pressure, and pH .

Major Products Formed

The major products formed from these reactions include various metabolites of rivaroxaban, such as hydroxylated and demethylated derivatives. These metabolites are often analyzed using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry to determine their structure and concentration .

Scientific Research Applications

Rivaroxaban M6 has several scientific research applications, including:

Mechanism of Action

Rivaroxaban M6 exerts its effects by inhibiting Factor Xa, a key enzyme in the coagulation cascade. By binding to the active site of Factor Xa, this compound prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots. This mechanism of action is crucial for its anticoagulant properties and its effectiveness in preventing and treating thromboembolic disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Rivaroxaban M6

This compound is unique due to its specific metabolic pathway and its role in the pharmacokinetics of rivaroxaban. Unlike other anticoagulants, this compound is formed through specific oxidative and reductive reactions, making it a valuable compound for studying the metabolism and pharmacodynamics of rivaroxaban .

Properties

IUPAC Name

5-chloro-N-[[(5S)-3-[4-(2-hydroxyethylamino)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4S/c18-15-6-5-14(26-15)16(23)20-9-13-10-21(17(24)25-13)12-3-1-11(2-4-12)19-7-8-22/h1-6,13,19,22H,7-10H2,(H,20,23)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYGJDDTGJVQSP-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)NCCO)CNC(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OC(=O)N1C2=CC=C(C=C2)NCCO)CNC(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936232-22-3
Record name 5-Chloro-N-(((5S)-3-(4-((2-hydroxyethyl)amino)phenyl)-2-oxo-5-oxazolidinyl)methyl)-2-thiophenecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936232223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-CHLORO-N-(((5S)-3-(4-((2-HYDROXYETHYL)AMINO)PHENYL)-2-OXO-5-OXAZOLIDINYL)METHYL)-2-THIOPHENECARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H57733YY13
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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